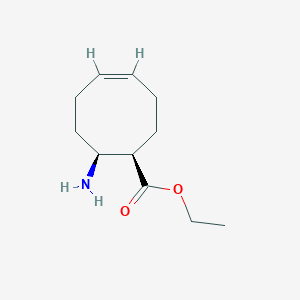
ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclooctene ring with an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of a cyclooctene derivative, which undergoes a series of reactions including amination and esterification to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, and the double bond in the cyclooctene ring can be hydrogenated.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to a variety of substituted cyclooctene derivatives.
Scientific Research Applications
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclooctene ring provides a rigid framework that can interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate can be compared with other similar compounds, such as:
(1R,4Z,8S)-9-oxabicyclo[6.1.0]non-4-ene: This compound has a similar cyclooctene ring but includes an oxygen atom, which can alter its reactivity and interactions.
(1R,4Z,8S)-9-[(4-methylbenzene)sulfonyl]-9-azabicyclo[6.1.0]non-4-ene:
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which provide distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h3-4,9-10H,2,5-8,12H2,1H3/b4-3-/t9-,10+/m1/s1 |
InChI Key |
DYCVBOFQDYDVAJ-QKMQQOOLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC/C=C\CC[C@@H]1N |
Canonical SMILES |
CCOC(=O)C1CCC=CCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















